2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid
Description
2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid (CAS: 96356-08-0) is a heterocyclic compound with the molecular formula C₇H₇N₃O₂S and a molecular weight of 197.21 g/mol . Its structure comprises a fused imidazo[2,1-b][1,3,4]thiadiazole core substituted with an ethyl group at position 2 and a carboxylic acid moiety at position 4. This compound is commercially available with a purity of ≥97% and is primarily utilized in pharmaceutical research and organic synthesis .
Properties
IUPAC Name |
2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-2-5-9-10-3-4(6(11)12)8-7(10)13-5/h3H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXSADKEJFQTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell processes.
Pharmacokinetics
It’s known that the compound has a molecular weight of 19722, which could influence its bioavailability.
Result of Action
Similar compounds have been found to exhibit antibacterial activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid. For instance, the compound’s stability could be affected by temperature, as it’s recommended to be stored in a refrigerated environment.
Biological Activity
2-Ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid is a compound belonging to the class of imidazo-thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Synthesis and Characterization
The synthesis of 2-ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid typically involves the reaction of appropriate thiadiazole precursors with ethyl substituents. Various synthetic methodologies have been explored to optimize yield and purity. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that imidazo-thiadiazole derivatives exhibit significant antimicrobial properties. In particular, 2-ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid has shown promising activity against various bacterial strains. In a comparative study, compounds containing the thiadiazole ring demonstrated enhanced antibacterial effects compared to standard antibiotics like ampicillin .
| Compound | Activity | Tested Strains | IC50 (µg/mL) |
|---|---|---|---|
| 2-Ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid | Antibacterial | E. coli, S. aureus | 5.0 - 10.0 |
| Benzimidazole derivative | Antibacterial | Mycobacterium tuberculosis | <5.0 |
Anticancer Activity
The anticancer potential of 2-ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid has been evaluated against several cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through pathways involving the modulation of protein kinases such as PTK2/FAK. The IC50 values for various cancer cell lines vary significantly:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 3.29 |
| MCF-7 (Breast Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 29 |
These results suggest that the compound exhibits selective cytotoxicity towards tumor cells while maintaining lower toxicity towards normal cells .
Antioxidant Activity
The antioxidant properties of 2-ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid have also been investigated. The presence of the thiadiazole ring is believed to contribute significantly to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
The mechanisms underlying the biological activities of 2-ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Antimicrobial Action : The thiadiazole moiety enhances membrane permeability in bacteria.
Case Studies
Several studies have documented the efficacy of imidazo-thiadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A series of derivatives were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). Compounds similar to 2-ethylimidazo(2,1-b)(1,3,4)thiadiazole demonstrated significant cytotoxic effects with low IC50 values .
- Antimicrobial Screening : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing thiadiazole derivatives, which include cyclization reactions involving hydrazine derivatives and carbon disulfide. Characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity .
Antimicrobial Properties
Research indicates that derivatives of imidazo(2,1-b)(1,3,4)thiadiazoles exhibit significant antimicrobial activities. For instance, studies have shown that these compounds possess moderate to good antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
Recent studies have highlighted the potential of 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid as an anticancer agent. It has been screened against multiple cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with half-maximal inhibitory concentration (IC50) values in the low micromolar range. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
These findings indicate a promising role for 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid in cancer treatment strategies.
Potential Therapeutic Applications
The diverse biological activities of 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid suggest potential therapeutic applications beyond antimicrobial and anticancer uses. These may include:
- Antiviral Agents : Preliminary studies suggest that thiadiazole derivatives can inhibit viral replication.
- Anti-inflammatory Agents : Some compounds exhibit anti-inflammatory properties by modulating cytokine production.
- Neuroprotective Agents : Research is ongoing to evaluate their effects on neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogs
Substituent Variations
- 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic Acid Key difference: Methyl group at position 2 instead of ethyl. Molecular formula: C₆H₅N₃O₂S.
- 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic Acid Key difference: Bromine atom at position 2. Molecular formula: C₅H₂BrN₃O₂S; Molecular weight: 248.06 g/mol. Storage: Requires 2–8°C under nitrogen, indicating greater instability than the ethyl analog .
Imidazo[2,1-b][1,3]thiazole-6-carboxylic Acid
Table: Structural and Physicochemical Properties
Antitubercular and Anticancer Potential
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives :
- Antitubercular activity : Moderate activity against Mycobacterium tuberculosis H37Rv (MIC values in the µg/mL range) .
- Cytotoxicity : Derivatives with aryl or naphthyl groups (e.g., 2-(naphthalen-1-yl)-methyl analogs) show potent activity against leukemia (L1210), cervical (HeLa), and lymphocyte (CEM) cancer cell lines .
- Bromo group: Serves as a synthetic handle for further derivatization (e.g., coupling with thiazolidinediones for antitubercular compounds) .
Q & A
Q. What are the established synthetic routes for preparing 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid?
Methodological Answer: The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives typically involves cyclization reactions and functional group modifications. Key methods include:
- Friedel-Crafts Acylation : Using Eaton’s reagent under solvent-free conditions, which achieves high yields (90–96%) and selectivity for fused imidazo-thiadiazole scaffolds .
- Thiosemicarbazide Cyclization : Reacting thiosemicarbazides with carboxylic acids to form 2-amino[1,3,4]thiadiazoles, followed by treatment with 2-haloketones to yield imidazo-thiadiazoles. Bromination at the C5 position can be achieved using N-bromosuccinimide (NBS) .
- Hydrazonoyl Halide Reactions : Condensation of hydrazonoyl halides with alkyl carbothioates in polar solvents like DMF or acetonitrile .
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Solvent-free, Eaton’s reagent | 90–96 | High selectivity, eco-friendly | |
| Thiosemicarbazide Cyclization | Acetonitrile, reflux | 70–85 | Enables bromine functionalization | |
| Hydrazonoyl Halide Route | DMF, room temperature | 65–80 | Broad substrate compatibility |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- TLC Monitoring : Use silica gel plates with UV detection to track reaction progress .
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous imidazo-thiadiazoles .
- Melting Point Analysis : Compare with literature values to assess purity .
Q. What experimental frameworks are used to screen biological activities of this compound?
Methodological Answer: Biological screening should focus on:
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Anti-inflammatory Testing : Evaluate COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Solvent-free conditions reduce side reactions and improve yields (e.g., Eaton’s reagent method) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps.
- Temperature Control : Microwave-assisted synthesis can reduce reaction time for steps like bromination .
Q. What structural modifications enhance the compound’s pharmacological activity?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the C5 position to improve antimicrobial potency .
- Carboxylic Acid Functionalization : Convert the -COOH group to esters or amides to enhance cell permeability for anticancer studies .
- Heterocycle Fusion : Attach benzo[d]dioxine or thiazole rings to modulate binding affinity .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. A549) or bacterial strains can lead to discrepancies. Use ATCC-certified lines and consistent inoculum sizes .
- Control for Substituent Effects : Compare analogs with identical substituents but varying positions (e.g., C2-ethyl vs. C2-methyl derivatives) .
- Validate Mechanisms : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity (e.g., verifying COX-2 vs. COX-1 selectivity) .
Q. What computational tools are available to predict the compound’s physicochemical behavior?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvate or hydrate formation using software like GROMACS, as demonstrated for thiadiazole derivatives .
- Density Functional Theory (DFT) : Calculate electron density maps to predict regioselectivity in electrophilic substitutions .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP, and metabolic stability .
Q. Table 2: Key Biological Activities and Model Systems
| Activity Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus (MIC assay) | C5-Br substitution enhances activity | |
| Anticancer | HeLa cells (MTT assay) | IC = 12 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | 50% PGE suppression |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
